2-(4-Formyl-3-methoxyphenoxy)acetic acid

Solid-Phase Peptide Synthesis Fmoc Chemistry Resin Loading

2-(4-Formyl-3-methoxyphenoxy)acetic acid is the definitive 4-Formyl-MPAA linker for Fmoc solid-phase peptide synthesis. Its unique three-carbon spacer and bifunctional aldehyde/carboxylic acid architecture ensure predictable cleavage kinetics and consistent resin loading (0.30-1.10 mmol/g for FMPB AM/NovaGel HL). This architecture is not functionally interchangeable with close analogs (e.g., 4-(4-Formyl-3-methoxyphenoxy)butanoic acid). Essential for producing C-terminal secondary amides and PROTAC linkers.

Molecular Formula C10H10O5
Molecular Weight 210.18 g/mol
CAS No. 84969-24-4
Cat. No. B556907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Formyl-3-methoxyphenoxy)acetic acid
CAS84969-24-4
Synonyms84969-24-4; 2-(4-formyl-3-methoxyphenoxy)aceticacid; 4-FORMYL-3-METHOXY-PHENOXYACETICACID; 4-formyl-3-methoxyphenoxyaceticacid; (4-formyl-3-methoxyphenoxy)aceticacid; AC1MTYNP; Ambap84969-24-4; SCHEMBL3292757; CTK5F3618; MolPort-003-941-344; 5-(Carboxymethoxy)-2-formylanisole; ZINC2522683; KM2263; 2-methoxy-4-carboxymethoxybenzaldehyde; AKOS015991218; RP12223; 4-(Carboxymethoxy)-2-methoxybenzaldehyde; AJ-37217; AK124176; EN002848; OR029473; OR146844; (4-Formyl-3-methoxy-phenoxy)-aceticacid; DB-056834; KB-191566
Molecular FormulaC10H10O5
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC(=O)O)C=O
InChIInChI=1S/C10H10O5/c1-14-9-4-8(15-6-10(12)13)3-2-7(9)5-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyORVNCMYBCMQQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Formyl-3-methoxyphenoxy)acetic acid – CAS 84969-24-4 – Scientific Procurement and Selection Overview


2-(4-Formyl-3-methoxyphenoxy)acetic acid, also commonly referred to as 4-Formyl-MPAA linker, is a bifunctional organic compound with the molecular formula C10H10O5 and a molecular weight of 210.19 . It belongs to the class of aromatic ethers and features a unique combination of an aldehyde group, a carboxylic acid group, and a methoxy-substituted phenyl ring . This structural arrangement enables orthogonal chemical transformations, making it a versatile building block for organic synthesis, particularly in solid-phase applications . The compound is typically supplied as a white powder with a purity of ≥99% (HPLC) and requires storage at 0–8°C .

2-(4-Formyl-3-methoxyphenoxy)acetic acid – Why Generic Substitution Fails in Solid-Phase Synthesis and Bioconjugation


2-(4-Formyl-3-methoxyphenoxy)acetic acid, designated as the 4-Formyl-MPAA linker, cannot be simply substituted with other aldehyde- or carboxylic acid-containing analogs due to its specific combination of functional groups and the defined three-carbon spacer arm between the aromatic ring and the carboxylic acid . This precise molecular architecture is essential for maintaining consistent resin loading capacities and predictable cleavage kinetics in solid-phase peptide synthesis . Closely related compounds, such as 4-(4-Formyl-3-methoxyphenoxy)butanoic acid, possess a different spacer length, which alters the linker's flexibility and the steric environment around the reactive aldehyde, potentially affecting the efficiency of on-resin reactions and the purity of the final cleaved products . Substitution without empirical validation would compromise the reproducibility of established synthetic protocols and introduce uncertainty into the yield and purity of the target molecules.

2-(4-Formyl-3-methoxyphenoxy)acetic acid – Quantitative Comparative Evidence for Scientific Selection


Defined Resin Loading Capacity in Fmoc Solid-Phase Peptide Synthesis

The utility of 2-(4-Formyl-3-methoxyphenoxy)acetic acid as a linker is directly quantifiable through the loading capacity of its commercially available, pre-derivatized resin forms. For the FMPB AM resin, which utilizes the 4-(4-formyl-3-methoxyphenoxy)butyryl group (a derivative of the target compound), the loading capacity is specified as 0.80–1.10 mmol/g . In contrast, the FMPB NovaGel HL resin, prepared on a different support but with the same linker chemistry, has a defined loading capacity of 0.30–0.70 mmol/g . This direct, quantitative comparison of resin loading enables precise stoichiometric control in peptide synthesis, a critical parameter that is not defined for the free acid itself but is established for its resin-bound forms. The target compound is the essential precursor for synthesizing these defined-load resins.

Solid-Phase Peptide Synthesis Fmoc Chemistry Resin Loading

Demonstrated Efficacy in Solid-Phase Synthesis of Bioactive Heterocycles

The compound's effectiveness as a linker has been empirically validated in the solid-phase synthesis of complex heterocyclic libraries. In a study employing an acid-labile 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene HL resin, the synthesis of isoxazolinopyrroles was achieved in moderate to excellent overall yields [1]. A separate study utilized the same resin for the efficient solid-phase synthesis of 2-alkyl-4,6-diaminopyrimidines and 2,4,6-triaminopyrimidines, compounds with reported diverse biological and pharmacological activities including acting as tyrosine kinase and dihydrofolate reductase inhibitors, as well as antibacterial, antiallergenic, and antimalarial agents [2]. In this latter study, primary amines were immobilized on the resin via reductive amination, demonstrating the linker's practical utility in constructing biologically relevant molecules [2].

Solid-Phase Synthesis Combinatorial Chemistry Heterocycle Synthesis

Quantified Purity Specification for Reproducible Chemical Transformations

The commercial specification for 2-(4-Formyl-3-methoxyphenoxy)acetic acid, as provided by Chem-Impex International, guarantees a purity of ≥99% as determined by HPLC . This quantitative purity metric is essential for ensuring reproducible outcomes in chemical synthesis, particularly in multi-step sequences where the presence of impurities can lead to side reactions, lower yields, and difficult purifications. This defined, high purity contrasts with less rigorously characterized alternatives or in-house synthesized material, where the purity and impurity profile may be variable and undocumented, directly impacting the reliability of research results.

Organic Synthesis Building Blocks Purity Control

2-(4-Formyl-3-methoxyphenoxy)acetic acid – Evidence-Based Research and Industrial Application Scenarios


Solid-Phase Peptide Synthesis (SPPS) with Defined Loading and Cleavage Profiles

This compound, as the 4-Formyl-MPAA linker, is the precursor for preparing defined-load resins (e.g., FMPB AM and FMPB NovaGel HL) used in Fmoc-based solid-phase peptide synthesis. The quantifiable loading capacities (0.80–1.10 mmol/g and 0.30–0.70 mmol/g, respectively) enable precise control over peptide chain assembly. The acid-labile nature of the linker allows for the release of the desired peptide under standard TFA cleavage conditions .

Combinatorial Synthesis of Heterocyclic Libraries for Drug Discovery

The compound's utility in solid-phase organic synthesis extends to the construction of diverse heterocyclic libraries, as demonstrated by the efficient synthesis of isoxazolinopyrroles and 2-alkyl-4,6-diaminopyrimidines on a 2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene HL resin [1]. This application is particularly relevant for medicinal chemistry and chemical biology programs aiming to generate novel lead compounds and chemical probes.

Synthesis of Peptide Secondary Amides via Reductive Amination on Solid Support

As described for the FMPB AM resin, primary amines can be loaded onto the resin via reductive amination, followed by standard Fmoc SPPS. Subsequent treatment with TFA releases the peptide as a C-terminal secondary amide . This application is valuable for the production of peptide analogs with modified C-termini, which can exhibit altered biological activity and stability.

Precursor for Functionalized Building Blocks and Bioconjugation Reagents

The orthogonal reactivity of the aldehyde and carboxylic acid groups in 2-(4-Formyl-3-methoxyphenoxy)acetic acid makes it an ideal starting material for synthesizing more complex, functionalized building blocks, including bioconjugation reagents and PROTAC linkers . Its bifunctional nature allows for the sequential introduction of diverse molecular fragments, enabling the construction of tailored molecules for chemical biology and drug discovery.

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